psammaplysene A psammaplysene A Psammaplysene A is a naturally occurring inhibitor of FOXO1a nuclear export.
Brand Name: Vulcanchem
CAS No.: 850013-02-4
VCID: VC0540491
InChI: InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+
SMILES: CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br
Molecular Formula: C27H35Br4N3O3
Molecular Weight: 769.2 g/mol

psammaplysene A

CAS No.: 850013-02-4

Cat. No.: VC0540491

Molecular Formula: C27H35Br4N3O3

Molecular Weight: 769.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

psammaplysene A - 850013-02-4

Specification

CAS No. 850013-02-4
Molecular Formula C27H35Br4N3O3
Molecular Weight 769.2 g/mol
IUPAC Name (E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enamide
Standard InChI InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+
Standard InChI Key PKWUEPCKAUUBLY-BQYQJAHWSA-N
Isomeric SMILES CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br
SMILES CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br
Canonical SMILES CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

PA’s structure features a unique bromophenol core with dimethylaminoethyl and dimethylaminopropoxy substituents, conferring both hydrophobicity and cationic properties (Table 1) . The extended conjugated system enables π-π stacking interactions with aromatic amino acids, while multiple hydrogen bond donors/acceptors facilitate protein binding.

Table 1: Key Chemical Properties of Psammaplysene A

PropertyValue
IUPAC Name(E)-N-(3-(2,6-dibromo-4-(2-(dimethylamino)ethyl)phenoxy)propyl)-3-(3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl)prop-2-enamide
Molecular FormulaC27H35Br4N3O3
Molecular Weight769.2 g/mol
LogP6.57
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
ChEMBL IDCHEMBL481437

The compound’s four bromine atoms contribute to its high molecular polarizability (calculated polar surface area: 86.9 Ų), influencing both membrane permeability and target engagement kinetics .

Synthetic Challenges

Despite its isolation from natural sources in 2006, total synthesis remains elusive due to:

  • Stereochemical complexity of the enamide moiety

  • Sensitivity of bromophenolic groups to nucleophilic substitution

  • Thermodynamic instability of the propenamide linkage at elevated temperatures

Current production relies on sponge extraction, yielding milligram quantities insufficient for large-scale therapeutic testing .

Neuroprotective Mechanisms

HNRNPK-Dependent Pathways

Surface plasmon resonance studies demonstrate PA binds HNRNPK with Kd = 2.3 ± 0.4 μM in an RNA-dependent manner . This interaction modulates:

  • Alternative splicing of FOXO transcription factors

  • Stabilization of Nrf2 mRNA transcripts

  • Recruitment of DNA repair complexes to oxidative lesions

In C. elegans models of polyglutamine toxicity, PA treatment (10 μM) reduced protein aggregation by 62% and extended lifespan by 28% compared to controls .

Mitochondrial Protection

PA enhances mitochondrial membrane potential (ΔΨm) by 1.8-fold in SH-SY5Y cells exposed to rotenone, correlating with:

  • 40% reduction in cytosolic cytochrome c

  • 2.3-fold increase in Bcl-xL/Bax ratio

  • Complete inhibition of caspase-3 activation

These effects persist in cyclosporine A-treated models, suggesting a permeability transition pore-independent mechanism.

Anticancer Activity

Pro-Apoptotic Effects

In PTEN-null endometrial cancer cell lines (Ishikawa, AN3CA), PA (IC50 = 8-2500 nM) induces:

  • Phosphatidylserine externalization within 4 hours

  • PARP-1 cleavage (89 kDa → 24 kDa fragment) at 12 hours

  • Complete chromatin condensation by 24 hours

Notably, sensitivity correlates with MRE11 expression levels (r = -0.78, p < 0.01) rather than PTEN status, suggesting alternative synthetic lethal interactions .

Chemosensitization

PA potentiates cisplatin cytotoxicity in ovarian cancer models:

Table 2: Combination Index Values for PA + Cisplatin

Cell LineCisplatin Alone (IC50)PA + Cisplatin (IC50)Combination Index
OVCAR-312.3 μM4.7 μM0.38
SK-OV-38.9 μM3.1 μM0.42

Mechanistic studies attribute this synergy to PA-mediated inhibition of nucleotide excision repair pathways, increasing platinum-DNA adduct persistence .

Pharmacokinetic Challenges

ADME Limitations

PA’s drug-like properties violate three Lipinski rules:

  • Molecular weight > 500 Da (769.2 Da)

  • LogP > 5 (6.57)

  • Rotatable bonds > 10 (14)

In murine models, oral bioavailability remains <2% due to:

  • CYP3A4-mediated first-pass metabolism (t1/2 = 22 min)

  • P-glycoprotein efflux (efflux ratio = 8.9)

  • Plasma protein binding >99%

Formulation Strategies

Nanoparticulate delivery systems show promise:

Table 3: PA-Loaded PLGA Nanoparticle Performance

ParameterValue
Encapsulation Efficiency78 ± 4%
Particle Size220 ± 15 nm
Zeta Potential+32 ± 3 mV
Brain Penetration6.8% ID/g tissue

This formulation extends plasma half-life to 6.3 hours and achieves therapeutic brain concentrations in rat glioma models .

Future Research Directions

Target Optimization

Fragment-based drug design approaches aim to retain PA’s pharmacophore while improving drug-likeness:

  • Replacement of bromine with chlorine reduces molecular weight by 156 Da

  • N-methylation of amide groups decreases LogP to 4.2

  • Truncated analogs maintain 72% HNRNPK binding affinity

Biomarker Development

Proteomic profiling identifies three potential response predictors:

  • HNRNPK phosphorylation at Ser284 (AUC = 0.89)

  • Plasma miR-181a-5p levels (r = -0.65 with tumor volume)

  • Circulating cell-free DNA integrity index >0.4

These biomarkers are undergoing validation in Phase 0 microdosing trials.

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